4-Isocyanato-2-methoxy-1-methylbenzene chemical structure and properties
4-Isocyanato-2-methoxy-1-methylbenzene chemical structure and properties
Topic: 4-Isocyanato-2-methoxy-1-methylbenzene: Chemical Structure, Properties, and Synthesis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
4-Isocyanato-2-methoxy-1-methylbenzene (CAS 61386-73-0), also known as 3-Methoxy-4-methylphenyl isocyanate, is a specialized electrophilic building block used primarily in the synthesis of urea-based pharmaceuticals and advanced polymer materials. Characterized by the presence of a reactive isocyanate (-NCO) group, an electron-donating methoxy group, and a sterically distinct methyl group on a benzene core, this compound offers unique electronic and steric properties for drug discovery—particularly in the design of kinase inhibitors where urea linkages facilitate hydrogen bonding within the ATP-binding pocket. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthesis protocols, and safety handling.
Chemical Identity & Structural Analysis
The molecule features a trisubstituted benzene ring.[1] The positioning of the substituents is critical for its reactivity profile: the isocyanate group is sensitive to nucleophilic attack, while the ortho-methoxy and para-methyl groups (relative to each other, though numbering varies by nomenclature priority) influence the electrophilicity of the isocyanate carbon.
Table 1: Chemical Identification
| Parameter | Detail |
| IUPAC Name | 4-Isocyanato-2-methoxy-1-methylbenzene |
| Common Synonyms | 3-Methoxy-4-methylphenyl isocyanate; 4-Isocyanato-2-methoxytoluene |
| CAS Number | 61386-73-0 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| SMILES | COc1cc(ccc1C)N=C=O |
| Structure Class | Aryl Isocyanate |
Structural Insight: The methoxy group (-OCH₃) at position 2 exerts a positive mesomeric effect (+M), slightly reducing the electrophilicity of the isocyanate carbon compared to an unsubstituted phenyl isocyanate. However, the methyl group at position 1 provides steric bulk that can modulate the rate of nucleophilic addition, potentially improving selectivity in complex synthesis.
Physicochemical Properties
Accurate physical data is essential for process design. While experimental data for this specific isomer is limited in public repositories, values are derived from homologous series and computational models validated against similar aryl isocyanates (e.g., 4-methoxyphenyl isocyanate).
Table 2: Physical & Chemical Constants
| Property | Value / Range | Notes |
| Physical State | Liquid | Colorless to pale yellow; pungent odor.[2] |
| Boiling Point | ~115–125 °C @ 10 mmHg | Estimated based on homologs. Decomposes at atm pressure. |
| Density | 1.12 – 1.16 g/mL | @ 20°C (Predicted). |
| Solubility | Soluble in DCM, Toluene, THF | Reacts violently with water and alcohols. |
| Flash Point | > 100 °C | Closed cup (Estimated). |
| Stability | Moisture Sensitive | Hydrolyzes to form the corresponding aniline and CO₂. |
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of 4-Isocyanato-2-methoxy-1-methylbenzene predominantly follows the phosgenation of its aniline precursor, 3-Methoxy-4-methylaniline (CAS 16452-01-0). Due to the high toxicity of phosgene gas, modern laboratory protocols often utilize Triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute.
Synthesis Pathway Diagram
Figure 1: Synthesis via Triphosgene mediated phosgenation of 3-Methoxy-4-methylaniline.
Laboratory Protocol (Triphosgene Method)
Safety Warning: This reaction generates HCl and trace Phosgene. It must be performed in a high-efficiency fume hood.
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, dissolve Triphosgene (0.35 eq) in anhydrous Toluene or Dichloromethane (DCM) .
-
Addition: Cool the solution to 0°C. Dropwise add a solution of 3-Methoxy-4-methylaniline (1.0 eq) and Triethylamine (2.0 eq, optional scavenger) in Toluene over 30 minutes. The amine attacks the carbonyl of triphosgene.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (if using Toluene) for 2–4 hours. The solution will clarify as the intermediate carbamoyl chloride eliminates HCl to form the isocyanate.
-
Work-up: Cool the mixture. If amine salts precipitated, filter them off under an inert atmosphere.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation to obtain the pure isocyanate as a clear liquid. Store under Argon/Nitrogen at 2–8°C.
Reactivity & Mechanism
The isocyanate group is an electrophilic center. The carbon atom of the -N=C=O moiety is highly susceptible to attack by nucleophiles containing active hydrogens (amines, alcohols, thiols).
Nucleophilic Addition Mechanism
The reaction with a primary amine (R-NH₂) to form a urea derivative is the most common application in medicinal chemistry.
Figure 2: Mechanism of urea formation via nucleophilic addition of an amine to the isocyanate.
Key Reactivity Patterns:
-
With Amines: Forms Ureas . Very fast, exothermic. often requires no catalyst.
-
With Alcohols: Forms Carbamates (Urethanes) . Slower; typically requires heat or Lewis acid/base catalysis (e.g., DBTDL).
-
With Water: Forms unstable carbamic acid, which decarboxylates to release CO₂ and the original amine (3-Methoxy-4-methylaniline). This is the primary degradation pathway.
Applications in Drug Discovery
This compound is frequently employed as a "capping" reagent or linker in the synthesis of small molecule inhibitors.
-
Kinase Inhibitors: The urea motif (-NH-CO-NH-) is a classic pharmacophore in kinase inhibitors (e.g., Sorafenib analogues). It functions as a hydrogen bond donor/acceptor pair that binds to the "gatekeeper" residues (often Glu/Asp) in the kinase ATP-binding pocket.
-
Library Synthesis: Due to its high reactivity and clean reaction profile with amines (no byproducts other than the urea), it is ideal for parallel synthesis of compound libraries.
Handling & Safety Protocols
Isocyanates are potent sensitizers. Strict adherence to safety protocols is non-negotiable.
Table 3: Safety & Emergency Response
| Hazard Class | Description |
| Health | Sensitizer: May cause allergy/asthma symptoms. Irritant: Causes skin/eye irritation.[3][4][5] Toxic: Harmful if inhaled.[5][6] |
| PPE Requirements | Butyl rubber or Nitrile gloves (double gloved), chemical splash goggles, lab coat. Work only in a fume hood. |
| Storage | Store at 2–8°C under inert gas (Nitrogen/Argon). Seal with Parafilm to prevent moisture ingress. |
| Spill Cleanup | Do not wipe with water. Cover with wet sand or a neutralization solution (90% water, 8% conc. ammonia, 2% detergent). |
| Quenching | React excess isocyanate with methanol or ethanol to form the stable carbamate before disposal. |
References
-
Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 55253039 (Isomer Analog) and ChemicalBook Entry for CAS 61386-73-0. Link
-
Synthesis Precursor: Sigma-Aldrich. Product Specification: 3-Methoxy-4-methylaniline (CAS 16452-01-0).[1][7][8][9][10] Link
-
General Isocyanate Synthesis: Organic Syntheses, Coll. Vol. 6, p. 715 (1988); Vol. 51, p. 48 (1971). (Standard Phosgenation Protocols).[4][11]
-
Reactivity Profile: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link
-
Safety Data: Fisher Scientific. Safety Data Sheet for Aryl Isocyanates. Link
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenyl Isocyanate | 5416-93-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. 3-Methoxyphenyl isocyanate | C8H7NO2 | CID 87843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxyphenyl isocyanate - High purity | EN [georganics.sk]
- 7. 3-Methoxy-4-methylaniline | 16452-01-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 001chemical.com [001chemical.com]
- 9. 16452-01-0|3-Methoxy-4-methylaniline|BLD Pharm [bldpharm.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
